molecular formula C24H24ClN3O2 B13920238 Nile Blue Methacrylamide

Nile Blue Methacrylamide

Cat. No.: B13920238
M. Wt: 421.9 g/mol
InChI Key: PPEXHWSVWLFAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nile Blue Methacrylamide is a fluorescent dye derivative of Nile Blue, known for its applications in bioimaging and pH sensing. This compound is particularly valued for its ability to emit in the far-red to near-infrared spectrum, making it useful for various biological and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nile Blue Methacrylamide is synthesized through a series of chemical reactions involving Nile Blue and methacrylamide. The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions: Nile Blue Methacrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with altered fluorescence and chemical properties .

Scientific Research Applications

Nile Blue Methacrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent marker in various chemical reactions and processes.

    Biology: Employed in bioimaging to visualize cellular structures and processes.

    Medicine: Utilized in diagnostic imaging and as a pH sensor in medical diagnostics.

    Industry: Applied in the development of advanced materials and sensors

Mechanism of Action

Nile Blue Methacrylamide exerts its effects through its fluorescent properties. The compound absorbs light at specific wavelengths and emits light in the far-red to near-infrared spectrum. This fluorescence is influenced by the compound’s environment, such as pH levels, making it useful for sensing applications. The molecular targets and pathways involved include interactions with cellular structures and biomolecules, allowing for precise imaging and diagnostics .

Comparison with Similar Compounds

Uniqueness: Nile Blue Methacrylamide is unique due to its methacrylamide group, which enhances its stability and fluorescence properties. This makes it particularly suitable for applications requiring long-term imaging and precise pH sensing .

Properties

Molecular Formula

C24H24ClN3O2

Molecular Weight

421.9 g/mol

IUPAC Name

diethyl-[5-(2-methylprop-2-enoylamino)benzo[a]phenoxazin-9-ylidene]azanium;chloride

InChI

InChI=1S/C24H23N3O2.ClH/c1-5-27(6-2)16-11-12-19-21(13-16)29-22-14-20(26-24(28)15(3)4)17-9-7-8-10-18(17)23(22)25-19;/h7-14H,3,5-6H2,1-2,4H3;1H

InChI Key

PPEXHWSVWLFAHE-UHFFFAOYSA-N

Canonical SMILES

CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)NC(=O)C(=C)C)OC2=C1)CC.[Cl-]

Origin of Product

United States

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